molecular formula C12H15N3 B1491509 6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098052-89-0

6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B1491509
CAS RN: 2098052-89-0
M. Wt: 201.27 g/mol
InChI Key: DHVHRKFZJKCVEP-UHFFFAOYSA-N
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Description

6-(Tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic aromatic compound that is used in a variety of scientific research applications. It is a highly reactive compound with a wide range of applications in organic and inorganic chemistry. The compound is used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. It is also used in the preparation of various catalysts and reagents. This compound has been studied extensively and has been used in various research applications.

Scientific Research Applications

Synthesis of Novel Compounds

Research into the chemical synthesis of novel compounds featuring imidazo[1,2-b]pyrazole structures has yielded potential applications in pharmacology and organic chemistry. For instance, novel pyrazolyl-imine and imidazolyl-imine pincer palladium complexes have been synthesized and evaluated as Heck coupling catalysts, demonstrating the versatility of imidazo[1,2-b]pyrazole derivatives in facilitating organic transformations (Boltina et al., 2012).

Antimicrobial and Antitumor Agents

Imidazo[1,2-b]pyrazole derivatives have been synthesized with the intention of evaluating their antibacterial and antitumor activities. Such studies contribute to the discovery of new therapeutic agents. For example, the synthesis of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents indicates the potential of imidazo[1,2-b]pyrazole frameworks in contributing to novel cancer treatments (Abonía et al., 2011).

Catalysis and Organic Synthesis

Imidazo[1,2-b]pyrazole derivatives have been applied in the development of catalysts for organic synthesis. For example, the synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors showcase the utility of these compounds in synthesizing biologically active molecules (Kantevari et al., 2011).

Advanced Materials and Luminescence

Research into imidazo[1,2-b]pyrazole derivatives extends into materials science, particularly in the development of luminescent materials and OLEDs. The bis-tridentate iridium(III) phosphors bearing functional 2-phenyl-6-(imidazol-2-ylidene)pyridine and 2-(pyrazol-3-yl)-6-phenylpyridine chelates for efficient OLEDs illustrate the potential of these compounds in creating advanced photonic materials (Lin et al., 2016).

properties

IUPAC Name

6-tert-butyl-1-prop-2-ynylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-5-6-14-7-8-15-11(14)9-10(13-15)12(2,3)4/h1,7-9H,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVHRKFZJKCVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=CN(C2=C1)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
Reactant of Route 3
6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

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